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molecular formula C11H13BO4 B1354147 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid CAS No. 839720-60-4

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Cat. No. B1354147
M. Wt: 220.03 g/mol
InChI Key: QOBHKTQNPVOMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153957B2

Procedure details

To a suspension of 2,2-bis(hydroxymethyl)propionic acid (131 g, 0.98 mole) in tetrahydrofuran (500 ml) was added a solution of phenylboronic acid (122 g, 1.0 mole) in tetrahydrofuran (500 ml). The mixture was stirred for 3 h and toluene (1.0 L) was added. Water was removed by azeotropic distillation with toluene. Heptanes (500 ml) was added to the precipitated product, heated to reflux and cooled. The mixture was filtered and washed with heptanes (2×300 ml). The solids were dried under vacuum at 70–75° C. until constant weight to give 94% yield. 1H NMR: δ (DMSO-d6) 7.65 (d, 2H, Ar), 7.40 (m, 3H, Ar), 4.35 (d, 2H, CH2), 3.92 (d, 2H, CH2), 1.17 (s, 3H, CH3)
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].[C:10]1([B:16](O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(C)C=CC=CC=1>O1CCCC1>[CH3:7][C:3]1([C:4]([OH:6])=[O:5])[CH2:8][O:9][B:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:1][CH2:2]1

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed by azeotropic distillation with toluene
ADDITION
Type
ADDITION
Details
Heptanes (500 ml) was added to the precipitated product
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with heptanes (2×300 ml)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 70–75° C. until constant weight
CUSTOM
Type
CUSTOM
Details
to give 94% yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(COB(OC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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